molecular formula C15H14Cl2N2OS B2755294 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1235386-73-8

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2755294
CAS No.: 1235386-73-8
M. Wt: 341.25
InChI Key: YJMFVGZYSRBLRM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea is an organic compound that features a cyclopropyl group, a dichlorophenyl group, and a thiophenylmethyl group attached to a urea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, cyclopropyl isocyanate can be reacted with 3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)amine under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones if the thiophenyl group is targeted.

    Reduction: Reduction reactions can target the urea moiety or the aromatic rings.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroper

Properties

IUPAC Name

1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c16-13-4-1-11(7-14(13)17)18-15(20)19(12-2-3-12)8-10-5-6-21-9-10/h1,4-7,9,12H,2-3,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMFVGZYSRBLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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